2-Bromo-1-(6-bromopyridin-3-yl)ethanone
Overview
Description
2-Bromo-1-(6-bromopyridin-3-yl)ethanone is a chemical compound that has been synthesized for various applications in organic chemistry. It is a derivative of pyridine, a heterocyclic aromatic compound, with bromine substituents on the pyridine ring and an acetyl group attached to the nitrogen atom of the ring.
Synthesis Analysis
The synthesis of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone has been achieved using 2,5-dibromo-pyridine as the starting material. The process involves a two-step reaction that includes magnesium halide exchange and nucleophilic substitution. The reaction is catalyzed by a combination of CuCl, LiCl, and AlCl3, and it proceeds from 0°C to room temperature in THF, yielding up to 81% of the product .
Molecular Structure Analysis
The molecular structure of related bromo-substituted compounds has been characterized using single-crystal X-ray diffraction. These compounds typically exhibit a trans configuration around the C=N double bond, and the crystal structures are stabilized by hydrogen bonds and weak π...π interactions .
Chemical Reactions Analysis
Bromo-substituted pyridines, such as 2-Bromo-1-(6-bromopyridin-3-yl)ethanone, can participate in various chemical reactions. For instance, 2-bromo-6-isocyanopyridine has been used as a convertible isocyanide for multicomponent chemistry, demonstrating its utility in the synthesis of complex molecules like the potent opioid carfentanil . Additionally, bromo-substituted pyridines can be converted into tridentate ligands for transition metals, indicating their versatility in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted pyridines are influenced by the presence of the bromine atoms and the substituents on the pyridine ring. These properties include solubility, melting point, and reactivity towards other chemical reagents. For example, the halogen-exchange reaction used in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone demonstrates the reactivity of bromo-substituted compounds under certain conditions . The crystallographic data provided for similar compounds suggest that these materials have well-defined crystalline structures, which can be important for their applications in material science and pharmaceuticals .
Scientific Research Applications
Chemical Synthesis and Intermediate Role
2-Bromo-1-(6-bromopyridin-3-yl)ethanone serves as a chemical intermediate in the synthesis of various compounds. Its role is evident in the formation of pyridylcarbenes through thermal decomposition, contributing to the creation of diverse compounds like 2-bromo-6-vinylpyridine and 1-(6-bromopyridin-2-yl)ethanol (Abarca, Ballesteros, & Blanco, 2006). Additionally, it has been used in the preparation of biologically active thiazolo[3,2-a]benzimidazole derivatives, showcasing its utility in creating compounds with immunosuppressive and cytotoxic properties (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Synthesis Methodologies
The synthesis process of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone has been explored using different starting materials and conditions. One approach involved using 2,5-dibromo-pyridine, highlighting a straightforward procedure with mild reaction conditions (Jin, 2015).
Structural and Spectroscopic Studies
Structural analysis of compounds derived from 2-Bromo-1-(6-bromopyridin-3-yl)ethanone is crucial for understanding their chemical behavior. For instance, the analysis of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine provided insights into the arrangement of bromopyridyl substituents in such compounds (Huang et al., 2010). Additionally, the IR and NMR spectral studies of related bromides have contributed to the understanding of substituent effects on these compounds (Thirunarayanan, 2013).
Biological and Medicinal Research
2-Bromo-1-(6-bromopyridin-3-yl)ethanone analogues have been synthesized with potential biological and medicinal applications. Some derivatives have shown antiangiogenic and growth inhibitory effects, indicating their potential in cancer research (Chandru, Sharada, Ananda Kumar, & Rangappa, 2008). Moreover, its derivatives have been utilized in the asymmetric synthesis of β-adrenergic receptor blocker precursors, demonstrating the compound's significance in pharmaceutical development (Taşdemir, Kalay, Dertli, & Şahin, 2020).
properties
IUPAC Name |
2-bromo-1-(6-bromopyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIVTCCIHVRWJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445835 | |
Record name | 2-bromo-1-(6-bromopyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(6-bromopyridin-3-yl)ethanone | |
CAS RN |
136592-20-6 | |
Record name | 2-bromo-1-(6-bromopyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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